molecular formula C10H9BrO2 B14802856 3-Bromo-4-cyclopropoxybenzaldehyde

3-Bromo-4-cyclopropoxybenzaldehyde

Cat. No.: B14802856
M. Wt: 241.08 g/mol
InChI Key: IADXOYSSQAIGID-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclopropoxybenzaldehyde is a benzaldehyde derivative featuring a bromine atom at the 3-position and a cyclopropoxy group (a strained ether substituent) at the 4-position of the aromatic ring. This compound is of significant interest in organic synthesis due to its reactive aldehyde group and the steric/electronic effects imparted by the bromine and cyclopropoxy moieties. The cyclopropoxy group’s unique three-membered ring structure may confer distinct reactivity compared to linear or bulkier ethers .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

3-bromo-4-cyclopropyloxybenzaldehyde

InChI

InChI=1S/C10H9BrO2/c11-9-5-7(6-12)1-4-10(9)13-8-2-3-8/h1,4-6,8H,2-3H2

InChI Key

IADXOYSSQAIGID-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-4-cyclopropoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 4-cyclopropoxybenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods

Industrial production of 3-Bromo-4-cyclopropoxybenzaldehyde may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography helps in obtaining high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyclopropoxybenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: 3-Bromo-4-cyclopropoxybenzoic acid.

    Reduction: 3-Bromo-4-cyclopropoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-cyclopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclopropoxybenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 3-Bromo-4-cyclopropoxybenzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Analysis

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
3-Bromo-4-cyclopropoxybenzaldehyde 3-Br, 4-cyclopropoxy Not Provided C₁₀H₉BrO₂ ~241.09 Strained cyclopropoxy group enhances electrophilicity and steric hindrance
4-(Bromomethyl)benzaldehyde 4-Bromomethyl 51359-78-5 C₈H₇BrO 199.05 Reactive benzylic bromide; prone to nucleophilic substitution
3-Bromo-5-methoxy-4-(allyloxy)benzaldehyde 3-Br, 4-allyloxy, 5-OCH₃ 361465-10-3 C₁₂H₁₁BrO₃ 283.12 Allyloxy group enables conjugation; methoxy enhances electron donation
3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde 3-Br, 4-(3-F-C₆H₄CH₂O), 5-OCH₃ 346459-51-6 C₁₅H₁₂BrFO₃ 339.16 Fluorobenzyl group introduces steric bulk and electronic modulation
3-Bromo-4-methylbenzaldehyde 3-Br, 4-CH₃ Not Provided C₈H₇BrO 199.05 Methyl group offers minimal steric hindrance; simpler reactivity profile

Physicochemical and Reactivity Differences

  • Electrophilicity : The aldehyde group in 3-Bromo-4-cyclopropoxybenzaldehyde is more electrophilic than in 4-(Bromomethyl)benzaldehyde due to the electron-withdrawing cyclopropoxy group (vs. bromomethyl’s inductive effect) .
  • Thermal Stability : Strained cyclopropoxy ethers may exhibit lower thermal stability than linear ethers like allyloxy or benzyloxy derivatives, as seen in related compounds .

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